molecular formula C37H48N2O7 B158844 [4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate CAS No. 62873-55-6

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

Cat. No. B158844
CAS RN: 62873-55-6
M. Wt: 632.8 g/mol
InChI Key: YDCXQLUDGIVYHN-NMEIOLPRSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can further be described in terms of its stereochemistry, functional groups, and atomic connectivity.



Synthesis Analysis

This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with different reagents, the mechanism of its reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • Methyl and Phenylmethyl 2-Acetyl-3 Derivatives in Heterocyclic Systems Synthesis : Utilized in synthesizing various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, showcasing its versatility in organic synthesis (Selič, Grdadolnik & Stanovnik, 1997).

  • Impurity Characterization in Tafluprost Preparation : Identified as an impurity in the preparation of the anti-glaucoma agent Tafluprost. Its isolation, characterization, and synthesis, along with anti-glaucoma properties in docking studies, highlight its relevance in pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

  • Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives : Involved in the acylation process leading to compounds with significant antibacterial activity against Salmonella typhi, indicating its potential in developing new antimicrobial agents (Salama, 2020).

Chemical Reactions and Structural Studies

  • Reactions in Penicillin Derivative Synthesis : Played a role in the synthesis of various penicillin derivatives, demonstrating its utility in creating complex molecular structures (Corbett & Stoodley, 1975).

  • Structural Characterization of Schiff Base Derivatives : A key component in the synthesis of Schiff base derivatives from 4-aminoantipyrine, contributing to the understanding of hydrogen-bonding motifs in molecular structures (Mnguni & Lemmerer, 2015).

  • Dihydrobenzofuran Lignans in Antiangiogenic Activity : Its derivatives have been tested for antiangiogenic activity, showcasing its potential application in cancer research and therapy (Apers et al., 2002).

  • Inhibitor Study in Steel Corrosion : Investigated as a Schiff base compound in corrosion inhibition studies, indicating its potential application in industrial material science (Emregül & Hayvalı, 2006).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, further reactions, or investigations into its properties.


properties

IUPAC Name

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXQLUDGIVYHN-NMEIOLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

CAS RN

62873-55-6
Record name 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Reactant of Route 2
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Reactant of Route 3
Reactant of Route 3
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Reactant of Route 4
Reactant of Route 4
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Reactant of Route 5
Reactant of Route 5
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Reactant of Route 6
Reactant of Route 6
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

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